molecular formula C17H20FN5O2 B2464884 8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-58-0

8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2464884
CAS No.: 505080-58-0
M. Wt: 345.378
InChI Key: LGGBEYWBACDESG-UHFFFAOYSA-N
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Description

8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of butylamino, fluorobenzyl, and methyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

    Introduction of Substituents: The butylamino, fluorobenzyl, and methyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and enzyme interactions.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of Enzymes: Binding to the active site of enzymes involved in purine metabolism.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

8-(butylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purines.

Properties

IUPAC Name

8-(butylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-3-4-9-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGBEYWBACDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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